Product packaging for Dimethyl cabozantinib(Cat. No.:CAS No. 1628530-47-1)

Dimethyl cabozantinib

Cat. No.: B12778258
CAS No.: 1628530-47-1
M. Wt: 487.5 g/mol
InChI Key: NHMICDOYSFGBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl cabozantinib, also known commercially as Cabozantinib Impurity 25, is a characterized chemical impurity of the anticancer drug cabozantinib . It is supplied as a high-purity reference standard to support analytical research and development, specifically for applications in Analytical Method Development, Method Validation (AMV), and Quality Control (QC) during the commercial production of cabozantinib or the filing of Abbreviated New Drug Applications (ANDA) . The parent compound, cabozantinib, is an orally bioavailable, small-molecule multi-kinase inhibitor approved for treating medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . Its mechanism of action involves the potent inhibition of multiple tyrosine kinase receptors, including VEGFR2, c-MET, and RET, which are implicated in tumor angiogenesis, proliferation, and metastasis . Researchers utilize this compound as a critical quality control standard to ensure the identity, purity, and consistency of the final drug product. Detailed characterization data is provided with the product to ensure regulatory compliance . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22FN3O5 B12778258 Dimethyl cabozantinib CAS No. 1628530-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1628530-47-1

Molecular Formula

C27H22FN3O5

Molecular Weight

487.5 g/mol

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-[4-(6-hydroxy-7-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C27H22FN3O5/c1-35-24-15-21-20(14-22(24)32)23(10-13-29-21)36-19-8-6-18(7-9-19)31-26(34)27(11-12-27)25(33)30-17-4-2-16(28)3-5-17/h2-10,13-15,32H,11-12H2,1H3,(H,30,33)(H,31,34)

InChI Key

NHMICDOYSFGBAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Cabozantinib

Established Synthetic Pathways for Cabozantinib (B823)

The construction of the cabozantinib molecule is a multi-step process that relies on the careful orchestration of reactions to assemble its distinct structural components. Key to this synthesis is the formation of the quinoline (B57606) core, the ether linkage, and the final amide bond.

Role of Dimethyl-Containing Intermediates in Synthesis

Dimethyl-containing reagents play a pivotal role in building the key fragments of the cabozantinib molecule. These intermediates are foundational to forming the cyclopropane (B1198618) carboxamide portion of the final compound.

A crucial building block in the synthesis of cabozantinib is methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate. researchgate.net This intermediate is prepared from the reaction of 4-fluoroaniline (B128567) with dimethyl 1,1-cyclopropanedicarboxylate. researchgate.netnais.net.cn The reaction is typically conducted in the presence of a base, such as sodium methoxide, to facilitate the formation of the anilide anion. researchgate.net This carbamoylcyclopropanecarboxylate intermediate is a valuable building block for creating complex organic molecules and active pharmaceutical ingredients. lookchem.com

The 6,7-dimethoxyquinoline (B1600373) core of cabozantinib is often synthesized using precursors derived from 3,4-dimethoxyaniline (B48930). One synthetic route involves the reaction of 3,4-dimethoxyaniline with other reagents to form an intermediate which is then cyclized to create the quinoline structure. mdpi.com For instance, 3,4-dimethoxyaniline can be reacted with an intermediate derived from 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) and trimethyl orthoformate. mdpi.com This resulting enamine then undergoes cyclocondensation to form the quinoline ring system. mdpi.com An alternative method involves the nucleophilic substitution of 3,4-dimethoxyaniline with ethoxymethylene malonate, followed by thermal cyclization. These methods are often favored in industrial applications due to the availability of starting materials and the high yields achieved.

Application of Dimethyl Sulfoxide (B87167) as a Reaction Solvent

Dimethyl sulfoxide (DMSO) is frequently used as a solvent in several steps of cabozantinib synthesis. It is particularly effective for the nucleophilic aromatic substitution reaction that connects the quinoline core to the aminophenol side chain. In one established method, the reaction between 4-chloro-6,7-dimethoxyquinoline (B44214) and 4-aminophenol (B1666318) is carried out in DMSO with a base like sodium hydride to form 4-(6,7-dimethoxyquinolin-4-yloxy)aniline. researchgate.net Patent literature also describes the use of DMSO as a preferred solvent for this reaction, highlighting its utility in achieving good yields. google.comgoogle.com The solubility of cabozantinib malate (B86768) has been shown to be significantly enhanced in aqueous solutions containing DMSO, indicating its favorable properties as a solvent for this class of compounds. mdpi.com

Exploration of Cabozantinib Bioisosteres and Analogues

To improve upon the therapeutic profile of cabozantinib, researchers are actively designing and synthesizing bioisosteres and analogues. Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new compound with improved activity or reduced toxicity. frontiersin.org

Design and Synthesis of Pyridine-Based Bioisosteres

One area of exploration involves the replacement of the central benzene (B151609) ring of the cabozantinib structure with a pyridine (B92270) ring. nih.govnih.govresearchgate.net Pyridine moieties are often used in pharmaceuticals due to their ability to form hydrogen bonds and their small molecular size. researchgate.net

In one study, two novel bioisosteres of cabozantinib were designed and synthesized where the central benzene ring was replaced by either a trimethylpyridine or an unsubstituted pyridine ring. nih.govnih.govresearchgate.net The synthesis of the pyridine-containing analogue involved a nucleophilic aromatic substitution reaction using sodium hydride in dimethyl sulfoxide. nih.gov The final step was the introduction of the 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carbonyl moiety to the amino group of the pyridine-based intermediate. nih.gov The resulting pyridine bioisostere demonstrated potent inhibitory activity, comparable to that of cabozantinib itself. nih.govnih.govresearchgate.net

Research on Trimethylpyridine Analogues

In the quest to optimize the therapeutic properties of cabozantinib, researchers have explored various chemical modifications. One area of investigation has been the synthesis of bioisosteres, where the central benzene ring of the cabozantinib structure is replaced with other chemical moieties. nih.govresearchgate.net A notable example is the development of a trimethylpyridine analogue. nih.govresearchgate.net

The synthesis of this analogue involved replacing the benzene ring with a trimethylpyridine group. nih.govresearchgate.net However, this structural modification resulted in a significant decrease in the compound's inhibitory activity against the c-Met kinase, a key target of cabozantinib. nih.gov At a concentration of 1 µM, the trimethylpyridine analogue exhibited only 3.8% inhibition of c-Met. researchgate.net Docking studies have suggested that the presence of the bulky trimethyl groups on the pyridine ring may cause conformational hindrance, preventing effective binding to the c-Met kinase. nih.gov

Evaluation of Unsubstituted Pyridine Analogues

In contrast to the trimethylpyridine analogue, the synthesis and evaluation of an unsubstituted pyridine analogue of cabozantinib yielded promising results. nih.govresearchgate.net In this analogue, the central benzene ring was replaced with a simple pyridine ring. nih.govresearchgate.net This modification led to a potent c-Met kinase inhibitor with activity comparable to that of cabozantinib itself. nih.gov

At a 1 µM concentration, the unsubstituted pyridine analogue demonstrated a remarkable 94.3% inhibition of c-Met. researchgate.net The half-maximal inhibitory concentration (IC50) value for this analogue was determined to be 4.9 nM, which is very similar to the 5.4 nM IC50 of cabozantinib. nih.govresearchgate.net This suggests that the unsubstituted pyridine ring is a viable bioisosteric replacement for the central benzene ring in cabozantinib, maintaining the necessary conformation for strong binding to the c-Met kinase. nih.gov

Table 1: Comparison of c-Met Kinase Inhibitory Activity

CompoundModificationc-Met Inhibition (at 1 µM)IC50 (nM)
Cabozantinib--5.4 nih.govresearchgate.net
Trimethylpyridine AnalogueBenzene ring replaced with trimethylpyridine3.8% researchgate.net-
Unsubstituted Pyridine AnalogueBenzene ring replaced with pyridine94.3% researchgate.net4.9 nih.govresearchgate.net

Metabolite Identification in Preclinical Studies

The metabolic fate of cabozantinib has been a subject of extensive investigation to understand its pharmacokinetic profile. In vitro studies using human liver microsomes have been instrumental in identifying its various metabolites. nih.govnih.gov

Characterization of Desmethyl Cabozantinib

Among the metabolites identified in preclinical studies is desmethyl cabozantinib. nih.govnih.govresearchgate.net This metabolite is formed through the O-dealkylation of cabozantinib. nih.gov The formation of desmethyl cabozantinib, along with other metabolites such as cabozantinib N-oxide and monohydroxy cabozantinib, has been observed after incubation with human liver microsomes. nih.govnih.govmdpi.com

The generation of desmethyl cabozantinib is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. nih.govnih.govmdpi.com Studies have shown a significant correlation between CYP3A4 activity and the formation of this metabolite. nih.gov While other CYP enzymes may play a minor role, CYP3A4 is considered the principal enzyme responsible for the oxidation of cabozantinib in the human liver. nih.govmdpi.com The characterization of desmethyl cabozantinib and other metabolites is crucial for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions. bohrium.com

Pharmacological Characterization of Cabozantinib in Preclinical Models

Molecular Target Profiling and Kinase Inhibition

In vitro biochemical assays have delineated the inhibitory profile of cabozantinib (B823) against a panel of human kinases. targetmol.com These studies have consistently shown that cabozantinib potently inhibits several RTKs, including MET, vascular endothelial growth factor receptor 2 (VEGFR2), and RET, which are often dysregulated in various malignancies. nih.govapexbt.com

Inhibition of Receptor Tyrosine Kinases (RTKs)

Cabozantinib exhibits robust inhibitory activity against a range of RTKs that are crucial for tumor cell survival, proliferation, and invasion, as well as for the formation of new blood vessels that supply tumors. nih.govtandfonline.com

Cabozantinib is a potent inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR). nih.govnih.gov Preclinical studies have demonstrated that cabozantinib effectively blocks MET phosphorylation and its downstream signaling pathways. nih.gov In biochemical assays, the half-maximal inhibitory concentration (IC50) of cabozantinib against MET has been reported to be in the low nanomolar range, indicating high potency. nih.govmedchemexpress.com For instance, one study reported an IC50 value of 1.3 nM for MET. medchemexpress.commedchemexpress.com Another study found a similar IC50 of 5.4 nM. nih.gov In cellular assays, cabozantinib has been shown to inhibit MET with an IC50 of 7.8 µM. astorscientific.us Furthermore, it has demonstrated efficacy against MET-activating mutations such as Y1248H, D1246N, and K1262R, with IC50 values of 3.8 nM, 11.8 nM, and 14.6 nM, respectively. astorscientific.us

A primary target of cabozantinib is VEGFR2 (KDR), a key mediator of angiogenesis. immune-system-research.comselleckchem.com By inhibiting VEGFR2, cabozantinib can disrupt the formation of new blood vessels, thereby limiting tumor growth and metastasis. immune-system-research.com The inhibitory potency of cabozantinib against VEGFR2 is particularly high, with reported IC50 values as low as 0.035 nM in cell-free assays. medchemexpress.comimmune-system-research.comselleckchem.com In cellular systems, cabozantinib has been shown to inhibit VEGFR2 with an IC50 of 1.9 µM. astorscientific.us

Cabozantinib is also a potent inhibitor of the RET (rearranged during transfection) receptor tyrosine kinase. nih.govnih.gov Mutations in the RET gene are known drivers in certain types of cancers, such as medullary thyroid cancer. nih.govnih.gov The IC50 of cabozantinib against RET has been reported to be 5.2 nM. nih.govmedchemexpress.commdpi.com In a human medullary thyroid cancer cell line expressing a mutated RET, cabozantinib inhibited the autophosphorylation of RET with an IC50 of 85 nmol/L. apexbt.com It has also been shown to inhibit mutated forms of RET, including M918T (IC50 of 27 nmol/L) and to a lesser extent, Y791F (IC50 of 1173 nmol/L). nih.gov

In addition to MET, VEGFR2, and RET, cabozantinib demonstrates potent inhibitory activity against several other key kinases involved in cancer progression. tandfonline.comcabometyxhcp.com These include AXL, FLT3, KIT, TIE-2, and TRKB. medchemexpress.comcabometyxhcp.com The multi-targeted nature of cabozantinib allows it to simultaneously block multiple signaling pathways that contribute to tumor growth and resistance to therapy. nih.gov

The reported IC50 values for these kinases are summarized in the table below:

KinaseIC50 (nM)
AXL 7 medchemexpress.comimmune-system-research.comselleckchem.com
FLT3 11.3 medchemexpress.commedchemexpress.comimmune-system-research.com
KIT 4.6 medchemexpress.commedchemexpress.comselleckchem.com
TIE-2 14.3 medchemexpress.commedchemexpress.com
TRKB -

Data for TRKB was mentioned as a target but specific IC50 values were not consistently found in the provided search results.

ATP-Competitive Inhibition Mechanisms

Cabozantinib exerts its inhibitory effects on various kinases through an ATP-competitive mechanism. nih.govmedchemexpress.com This means that cabozantinib binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. patsnap.com This mode of action effectively blocks the signaling cascade initiated by the kinase, leading to the inhibition of cellular processes such as proliferation and survival. patsnap.com The ability of cabozantinib to compete with ATP for binding to a wide range of kinases underscores its broad-spectrum inhibitory activity. nih.gov

Interactive Data Tables

Inhibitory Activity of Cabozantinib Against Key Receptor Tyrosine Kinases (IC50, nM)

Inhibitory Activity of Cabozantinib in Cellular Assays (IC50, µM)

Cellular Responses and Signaling Pathway Modulation

Cabozantinib, a multi-targeted tyrosine kinase inhibitor, elicits a range of cellular responses that collectively contribute to its antitumor activity. These responses are primarily driven by its inhibition of key signaling pathways involved in cell proliferation, survival, angiogenesis, and invasion. Preclinical studies have extensively characterized these effects across various cancer models.

Cabozantinib demonstrates potent antiproliferative activity across a wide spectrum of cancer cell lines, a consequence of its ability to inhibit multiple receptor tyrosine kinases crucial for tumor cell growth. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the specific cancer cell line and its underlying molecular characteristics.

For instance, in acute myeloid leukemia (AML) cells harboring the FLT3-internal tandem duplication (FLT3-ITD) mutation, such as MV4-11 and Molm-13, cabozantinib is highly cytotoxic with IC50 values of 2.4 nM and 2.0 nM, respectively. In contrast, leukemia cell lines without this mutation, like K562, OCI-AML3, and THP-1, are significantly more resistant, exhibiting IC50 values in the micromolar range. plos.org Similarly, in a medullary thyroid cancer (MTC) cell line (TT), which has a RET mutation, cabozantinib inhibited cell proliferation with an IC50 value of 94 nmol/L. frontiersin.org

The compound's efficacy extends to various solid tumors. In triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and HCC70, cabozantinib treatment proved to be cytotoxic. mdpi.com Studies have also documented its inhibitory effects on gastric cancer cell lines like SNU-5 (IC50 = 19 nM) and Hs746T (IC50 = 9.9 nM). nih.gov

Table 1: Antiproliferative Activity of Cabozantinib in Various Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)IC50 ValueReference
MV4-11Acute Myeloid LeukemiaFLT3-ITD2.4 nM plos.org
Molm-13Acute Myeloid LeukemiaFLT3-ITD2.0 nM plos.org
TTMedullary Thyroid CancerRET (C634W)94 nM frontiersin.org
SNU-5Gastric Cancer-19 nM nih.gov
Hs746TGastric Cancer-9.9 nM nih.gov
E98NT--89 nM nih.gov

Beyond inhibiting proliferation, cabozantinib actively induces programmed cell death (apoptosis) and halts the cell division cycle in cancer cells. In FLT3-ITD positive AML cells, cabozantinib treatment leads to a dose-dependent increase in apoptosis, which is confirmed by annexin (B1180172) V staining and the detection of cleaved caspase 3 and PARP-1, key markers of the apoptotic process. plos.org This is accompanied by the downregulation of the anti-apoptotic protein survivin and upregulation of the pro-apoptotic protein Bak. plos.org In colon cancer cells, cabozantinib has been shown to induce PUMA-dependent apoptosis. nih.gov

The compound's impact on the cell cycle is also significant. In AML cells, cabozantinib can arrest cell growth at the G0/G1 phase. plos.org Similarly, in KIT-mutated t(8;21) AML cells, it induces G0/G1 cell-cycle arrest. frontiersin.org In contrast, some studies on head and neck squamous cells have shown that cabozantinib can arrest the cell cycle in the G2/M phase. nih.gov This suggests that the specific phase of cell cycle arrest can be context-dependent, varying with the cancer type and its genetic makeup. In prostate cancer cells, cabozantinib treatment has been linked to the induction of immunogenic cell death (ICD), a form of apoptosis that can stimulate an immune response. oncotarget.com

A primary mechanism of cabozantinib's action is its potent inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and spread. This is achieved through the targeting of key receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), MET, and AXL. nih.govresearchgate.netcabometyxhcp.com Cabozantinib is a particularly potent inhibitor of VEGFR2, a critical mediator of angiogenesis. nih.govnih.gov

In preclinical models, cabozantinib has been shown to disrupt tumor vasculature, leading to decreased microvessel density. plos.orgnih.gov This anti-angiogenic effect is observed even in tumors resistant to other VEGFR inhibitors, partly due to cabozantinib's simultaneous inhibition of alternative angiogenic pathways like MET and AXL. nih.gov

Furthermore, cabozantinib effectively curtails the invasive and metastatic potential of cancer cells. By inhibiting the MET signaling pathway, which is often activated by Hepatocyte Growth Factor (HGF), cabozantinib can reduce cancer cell migration and invasion. mdpi.comnih.gov This has been demonstrated in models of triple-negative breast cancer, where cabozantinib significantly reduced multicellular invasive outgrowths, even in the presence of HGF-expressing fibroblasts. mdpi.com

Cabozantinib's activity extends beyond the cancer cells to affect the surrounding tumor microenvironment (TME). A key component of the TME is cancer-associated fibroblasts (CAFs), which play a crucial role in tumor progression, invasion, and therapy resistance. nih.gov

Preclinical evidence suggests that cabozantinib has a direct effect on the TME by inhibiting the activation of fibroblasts. frontiersin.org In models of prostate cancer, cabozantinib demonstrated a significantly lower IC50 (indicating higher potency) in CAFs and bone marrow fibroblasts compared to the prostate cancer epithelial cells themselves. nih.gov This suggests that targeting the supportive stromal cells is a key aspect of its mechanism. By inhibiting signaling pathways like MET in CAFs, cabozantinib can disrupt the reciprocal communication between cancer cells and fibroblasts that promotes tumor growth. nih.govmdpi.com

Additionally, cabozantinib has been shown to modulate collagen, a major component of the extracellular matrix that is often dysregulated in the TME. One study demonstrated that cabozantinib can prevent the degradation of type II collagen in human chondrocytes, suggesting a role in regulating extracellular matrix integrity. nih.gov

The inhibition of receptor tyrosine kinases by cabozantinib at the cell surface translates into the blockade of critical downstream intracellular signaling pathways that drive cancer cell proliferation and survival. Two of the most important cascades affected are the PI3K/AKT and RAS/MAPK pathways.

In AML cells with FLT3-ITD, cabozantinib treatment leads to a marked decrease in the phosphorylation of AKT and ERK (a key component of the MAPK pathway), in conjunction with reduced phosphorylation of FLT3 and STAT5. plos.org Similarly, in other cancer models, the inhibition of MET phosphorylation by cabozantinib results in the suppression of its downstream signaling. nih.gov The combination of cabozantinib with other inhibitors has been shown to effectively blunt MAPK signaling in renal cell carcinoma models. wikipedia.org However, resistance to cabozantinib can emerge through the activation of these same pathways, as observed in triple-negative breast cancer cell lines where acquired resistance was associated with the activation of c-Met downstream signaling, including the AKT pathway.

In addition to its direct anticancer effects, cabozantinib has been found to modulate multidrug resistance (MDR), a major obstacle in cancer chemotherapy. One of the key mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapy drugs out of cancer cells.

Studies have shown that cabozantinib can reverse P-gp-mediated MDR by directly inhibiting the efflux function of P-gp. mdpi.com It achieves this without altering the expression levels of P-gp itself. Instead, cabozantinib appears to interfere with the pump's function, potentially by binding to it and stimulating its ATPase activity in a non-productive manner. mdpi.com This inhibitory effect increases the intracellular accumulation of P-gp substrate drugs, thereby enhancing their cytotoxicity in resistant cells. mdpi.com This suggests a potential role for cabozantinib in combination therapies to overcome resistance to conventional chemotherapeutic agents.

In Vitro and In Vivo Pharmacodynamic Studies of Cabozantinib

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), AXL, and RET. nih.govspandidos-publications.com Its pharmacodynamic effects have been extensively characterized in a variety of preclinical models, demonstrating its ability to modulate key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Assessment of Target Phosphorylation Inhibition in Cell Lines

In vitro studies have consistently shown that cabozantinib effectively inhibits the phosphorylation of its target kinases in various cancer cell lines. In biochemical assays, cabozantinib has demonstrated potent inhibition of VEGFR2 and MET with IC50 values of 0.035 nM and 1.3 nM, respectively. immune-system-research.com It also strongly inhibits other RTKs such as RET, KIT, AXL, and FLT3. nih.govimmune-system-research.com

Treatment of cancer cell lines with cabozantinib leads to a significant reduction in the phosphorylation of MET and VEGFR2. nih.govresearchgate.net For instance, in medullary thyroid cancer (MTC) cells, which often harbor activating mutations in the RET gene, cabozantinib inhibits RET autophosphorylation with an IC50 value of 85 nmol/L. nih.gov In colorectal cancer (CRC) explants, treatment with cabozantinib reduced the phosphorylation of Tie2, VEGFR2, MET, AXL, and RET. nih.gov This inhibition of target phosphorylation subsequently affects downstream signaling pathways, including the AKT and ERK pathways, which are crucial for cell proliferation and survival. researchgate.nettandfonline.com

Furthermore, studies in non-small cell lung cancer (NSCLC) cells have shown that cabozantinib can inhibit MET phosphorylation in cells with both wild-type and mutated MET. tandfonline.com In models of triple-negative breast cancer (TNBC), cabozantinib's efficacy is linked to its ability to inhibit MET signaling, as it was found to be ineffective against MET-negative TNBC cells. nih.gov

Cell Line TypeTargeted KinaseDownstream EffectReference
Medullary Thyroid CancerRETInhibition of autophosphorylation nih.gov
Colorectal CancerTie2, VEGFR2, MET, AXL, RETReduction in phosphorylation nih.gov
Non-Small Cell Lung CancerMETInhibition of phosphorylation tandfonline.com
Triple-Negative Breast CancerMETInhibition of signaling nih.gov

Evaluation of Tumor Growth Inhibition in Xenograft Models

The antitumor activity of cabozantinib has been robustly demonstrated in a wide array of xenograft models. Oral administration of cabozantinib has been shown to effectively inhibit tumor growth in a dose-dependent manner in models of breast, lung, and glioma cancers. nih.gov This inhibition of tumor growth is often accompanied by increased apoptosis and decreased proliferation of tumor and endothelial cells. nih.gov

In a xenograft model of medullary thyroid cancer using TT cells, cabozantinib treatment resulted in significant tumor growth inhibition. nih.gov Similarly, in preclinical models of triple-negative breast cancer, cabozantinib treatment significantly inhibited both primary tumor growth and metastasis. nih.govnih.gov Studies using patient-derived tumor xenograft (PDTX) models of colorectal cancer have also shown potent inhibitory effects on tumor growth in a majority of the tumors treated. nih.gov

Notably, in a patient-derived xenograft (PDX) model of papillary renal cell carcinoma (pRCC) with a MET mutation, cabozantinib treatment led to dramatic tumor regression. nih.govnih.gov The efficacy of cabozantinib in inhibiting tumor growth has also been observed in models of ovarian clear cell carcinoma, neuroblastoma, and hepatocellular carcinoma. spandidos-publications.comiiarjournals.orgaacrjournals.org

Xenograft ModelCancer TypeKey FindingsReference
TT CellsMedullary Thyroid CancerSignificant tumor growth inhibition nih.gov
MDA-MB-231 & HCC70Triple-Negative Breast CancerInhibition of primary tumor growth and metastasis nih.govnih.gov
CRC PDTXColorectal CancerPotent inhibition of tumor growth nih.gov
pRCC PDX with MET mutationPapillary Renal Cell CarcinomaStriking tumor regression nih.govnih.gov
RMG-IOvarian Clear Cell CarcinomaInhibition of tumor growth iiarjournals.org
IGR-N91-Luc & IMR-32-LucNeuroblastomaDose-dependent tumor growth inhibition spandidos-publications.com
MHCC97H & HepG2Hepatocellular CarcinomaTumor growth inhibition, more profound in p-MET-positive xenografts aacrjournals.org

Analysis of Tumor Vascularization and Metastasis in Preclinical Models

A key mechanism of action for cabozantinib is its potent anti-angiogenic and anti-metastatic effects, primarily through the inhibition of VEGFR2 and MET signaling. nih.gov In preclinical models, cabozantinib treatment leads to a significant reduction in tumor vascularity. nih.govtandfonline.com This is evidenced by decreased microvessel density in tumors from various cancer models, including medullary thyroid cancer, hepatocellular carcinoma, and neuroblastoma. spandidos-publications.comnih.govaacrjournals.org

In a transgenic mouse model of pancreatic neuroendocrine tumors, cabozantinib treatment resulted in a significant reduction in liver metastases and prolonged survival compared to anti-VEGF therapy alone. nih.gov Similarly, in a model of metastatic castration-resistant prostate cancer, the combination of cabozantinib with immune checkpoint blockade dramatically decreased lymph node and lung micrometastasis. tandfonline.com

Furthermore, cabozantinib has been shown to inhibit cell invasion and migration in vitro. nih.govspandidos-publications.com In a patient-derived xenograft model of papillary renal cell carcinoma with a MET mutation, cabozantinib not only caused significant regression of primary tumors but also inhibited lung metastases. nih.govnih.gov In models of hepatocellular carcinoma, cabozantinib reduced the number of metastatic lesions in the lung and liver. aacrjournals.org This dual blockade of VEGFR2 and MET by cabozantinib appears to be crucial for its ability to simultaneously suppress tumor growth, angiogenesis, and metastasis. nih.govaacrjournals.org

Transcriptomic Profiling in Organoid Models

To better understand the molecular mechanisms underlying the response and potential resistance to cabozantinib, transcriptomic profiling has been conducted in organoid models. These three-dimensional culture systems more closely mimic the in vivo tumor microenvironment.

In a study utilizing renal cell carcinoma (RCC) tumor organoids, single-cell RNA sequencing was performed to analyze differential gene expression following exposure to cabozantinib. nih.govjkcvhl.com This analysis revealed that in clear-cell RCC (ccRCC) organoid cells, the gene LRRC75A (Leucine-Rich Repeat Containing 75A) was significantly upregulated in response to cabozantinib treatment. nih.govjkcvhl.com

Application in PROTACs for Target Degradation

The framework of cabozantinib has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Cabozantinib-based PROTACs have been designed to target c-Met for degradation. nih.govnih.gov In these constructs, a cabozantinib-derived moiety serves as the c-Met binding ligand, which is connected via a linker to a ligand for an E3 ligase, such as VHL. nih.govnih.gov Several of these synthesized PROTACs have demonstrated the ability to effectively inhibit c-Met phosphorylation and decrease the total levels of c-Met protein in cancer cell lines at micromolar concentrations. nih.govnih.gov Two specific conjugates were identified that exhibited c-Met inhibition in the nanomolar range and were capable of reducing the total c-Met level in HCC1954 breast cancer cells. nih.govnih.gov This application of cabozantinib in PROTAC technology represents a novel strategy for targeting c-Met by inducing its degradation rather than solely inhibiting its kinase activity. nih.govnih.gov

Metabolic Pathways and Drug Drug Interactions in Preclinical Research

Characterization of Oxidative Metabolites

The oxidation of cabozantinib (B823) by hepatic enzymes results in the formation of several metabolites. nih.gov Incubations with human liver microsomes consistently yield three main products: cabozantinib N-oxide, desmethyl cabozantinib, and monohydroxy cabozantinib. nih.govnih.gov More extensive analysis has identified a total of 26 metabolites, with major pathways including N-oxygenation and demethylation. researchgate.netnih.gov

Cabozantinib N-oxide (also known as EXEL-5162) is a predominant oxidative metabolite of cabozantinib. nih.govbohrium.comsigmaaldrich.com Its formation is primarily catalyzed by CYP3A4, and this process is significantly enhanced by the presence of cytochrome b5. nih.gov Some evidence also suggests a minor role for CYP2C9 in its formation. clinpgx.orgdrugbank.com This N-oxygenation represents a major metabolic pathway for the parent compound. researchgate.netnih.gov

Desmethyl cabozantinib is another key metabolite resulting from the biotransformation of cabozantinib. nih.gov The formation of this metabolite is attributed to the activity of CYP1B1. nih.gov Additionally, CYP3A5 is involved in its generation, with studies showing that desmethyl cabozantinib was only detected from this isoform in the presence of the stimulatory protein cytochrome b5. nih.gov Demethylation, leading to metabolites such as desmethyl cabozantinib, is considered a significant route of metabolism for cabozantinib. researchgate.netnih.gov

MetabolitePrimary Forming Enzyme(s)Notes
Cabozantinib N-oxideCYP3A4. nih.govresearchgate.netA predominant metabolite. Formation is strongly stimulated by cytochrome b5. nih.gov
Desmethyl CabozantinibCYP1B1, CYP3A5. nih.govFormation by CYP3A5 is dependent on the presence of cytochrome b5. nih.gov

Formation of Monohydroxy Cabozantinib

In preclinical in vitro studies utilizing human liver microsomes, Dimethyl cabozantinib is metabolized into three primary metabolites: cabozantinib N-oxide, desmethyl cabozantinib, and monohydroxy cabozantinib. nih.govnih.gov The formation of these metabolites is dependent on the presence of NADPH. nih.gov

Preclinical Evaluation of Metabolite Potency

Research findings indicate that major metabolites, including monohydroxy sulfate (B86663) (EXEL-1646), 6-desmethyl amide cleavage product sulfate (EXEL-1644), N-oxide (EXEL-5162), and the amide cleavage product (EXEL-5366), each exhibit inhibitory potencies that are ten times lower (or less) than that of the parent this compound against key kinase targets such as MET, RET, and VEGFR2/KDR. nih.govsemanticscholar.orgbohrium.com This suggests that this compound is the principal pharmacologically active substance circulating in the plasma. nih.govsemanticscholar.org

Table 1: In Vitro Potency of this compound Metabolites

Compound Target Kinase Inhibitory Potency vs. Parent Compound
Monohydroxy sulfate (EXEL-1646) MET, RET, VEGFR2/KDR ≤1/10th
6-desmethyl amide cleavage product sulfate (EXEL-1644) MET, RET, VEGFR2/KDR ≤1/10th
N-oxide (EXEL-5162) MET, RET, VEGFR2/KDR ≤1/10th

Implications for Preclinical Drug-Drug Interaction Studies

The metabolic profile of this compound has significant implications for predicting potential drug-drug interactions (DDIs). Preclinical data show that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov This makes it susceptible to interactions with strong inhibitors or inducers of this enzyme. For instance, co-administration with the CYP3A4 inhibitor ketoconazole (B1673606) was found to increase cabozantinib plasma exposure, while the CYP3A4 inducer rifampicin (B610482) decreased it significantly. nih.gov

Furthermore, preclinical investigations suggest that this compound and its metabolites may also act as perpetrators of DDIs. In vitro studies have shown that both this compound and its metabolite EXEL-1644 (6-desmethyl amide cleavage product sulfate) can inhibit CYP2C8. nih.govsemanticscholar.org This indicates a potential to affect the metabolism of other drugs that are substrates of this enzyme. nih.govsemanticscholar.org

Beyond CYPs, this compound has demonstrated inhibitory effects on UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, which suggests a risk of DDIs with drugs that are primarily cleared through this pathway. nih.gov The potential for interactions also extends to drug transporters. This compound is a substrate for MRP2 and an inhibitor of MATE1 and MATE2-K. nih.govsemanticscholar.org The metabolite EXEL-1644 is a substrate for multiple transporters (MRP2, OAT3, OATP1B1, OATP1B3) and an inhibitor of several others (OAT1, OAT3, OATP1B1, MATE1, OATP1B3). nih.govsemanticscholar.org Therefore, preclinical DDI studies must consider the potential for this compound and its metabolites to act as both victims and perpetrators of metabolic and transport-based interactions. nih.govsemanticscholar.org

Analytical Methodologies for Cabozantinib Research

Chromatographic Techniques for Quantification

Chromatography is a cornerstone for the quantitative determination of cabozantinib (B823), offering high sensitivity and specificity. researchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently reported techniques. researchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is a widely used method for the quantification of cabozantinib in active pharmaceutical ingredients (API) and dosage forms. These methods are valued for their accuracy and precision.

One validated RP-HPLC method achieved effective separation using a C18 column with a mobile phase composed of methanol (B129727) and phosphate (B84403) buffer (pH 3.0) in a 55:45 v/v ratio. The detection was performed at a wavelength of 244 nm, where cabozantinib exhibited a retention time of 3.702 minutes. The method demonstrated excellent linearity with a correlation coefficient of 0.9999.

For quantification in human plasma, a simple HPLC-UV method has been developed. mdpi.com This technique involves a straightforward deproteinization step with acetonitrile (B52724) followed by chromatographic separation on a reversed-phase column. mdpi.com A study using this approach reported a linear calibration curve over the concentration range of 0.05–5 µg/mL and a recovery of over 96.04%. mdpi.com Another HPLC-UV method for plasma analysis showed good linearity (R² = 1.00) between 25 and 4,000 ng/mL, with intra- and inter-day coefficients of variation below 6.8%. nih.gov

ParameterMethod 1 (Dosage Form) Method 2 (Human Plasma) mdpi.comMethod 3 (Human Plasma) nih.gov
ColumnReversed-phased C18 (4.6 x 250 mm, 5µm)Reversed-phase columnNot specified
Mobile PhaseMethanol: Phosphate buffer (pH 3.0) (55:45 v/v)0.5% KH₂PO₄ (pH 4.5): Acetonitrile (43:57, v/v)Not specified
Flow Rate0.8 mL/min1.0 mL/minNot specified
Detection Wavelength244 nm250 nmNot specified
Retention Time3.702 min~9 min (run time)Not specified
Linearity RangeNot specified0.05–5 µg/mL25–4,000 ng/mL
Correlation Coefficient (R²)0.99990.999991.00

For highly sensitive and specific quantification of cabozantinib in biological matrices such as human plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. scielo.br These assays are essential for pharmacokinetic research due to their ability to detect low concentrations. nih.gov

A typical LC-MS/MS method involves protein precipitation from the plasma sample, often using acetonitrile, followed by chromatographic separation and detection by a mass spectrometer. nih.govjrtdd.com One such method utilized a Xbridge C18 column and an isocratic mobile phase of 10mM ammonium (B1175870) formate (B1220265) and methanol (20:80 v/v). scielo.br Detection was achieved using electrospray ionization in the positive mode with multiple reaction monitoring (MRM). scielo.brpensoft.net The precursor to product ion transitions monitored were frequently m/z 502.2 → 391.1 or m/z 502.2 → 323 for cabozantinib. researchgate.netscielo.br A stable isotope-labeled internal standard, such as cabozantinib-d4 (B12414388) (m/z 506.3 → 391.2), is often used to ensure accuracy. scielo.br

Validated LC-MS/MS methods have demonstrated linearity over wide concentration ranges, for instance, from 5.0 to 5000.0 pg/mL, with correlation coefficients (r²) of ≥ 0.9994. scielo.br These methods are characterized by high accuracy (99.5% to 104.8%) and precision (intra- and inter-day variation from 1.95% to 9.3%). scielo.br

ParameterMethod 1 scielo.brMethod 2 nih.govMethod 3 pensoft.net
MatrixHuman PlasmaHuman PlasmaNot specified
ExtractionLiquid-Liquid ExtractionProtein Precipitation (Acetonitrile)Not specified
ColumnXbridge C18 (50 x 4.6 mm, 5µm)Phenomenex synergy polar RP (4μm, 2 x 50 mm)X-Bridge (2.1 x 100 mm, 3.5µ)
Mobile Phase10mM Ammonium formate: Methanol (20:80 v/v)Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water0.2% formic acid: Acetonitrile (40:60 v/v)
IonizationESI PositiveESI PositiveESI Positive
MRM Transition (m/z)502.2 → 391.1502.0 → 323.0502.2 → 323
Linearity Range5.0 - 5000.0 pg/mL50 - 5000 ng/mL5 - 75 ng/mL
Accuracy (%)99.5 - 104.8103.4 - 105.4%RSD 1.2 - 2.0

Spectrophotometric Approaches

In addition to chromatography, spectrofluorimetry has been explored for the determination of cabozantinib. A highly sensitive and simple method was developed based on the micelle-enhanced fluorescence of the compound. rsc.org In an aqueous solution, the native fluorescence of cabozantinib was significantly amplified (nine-fold) in the presence of a Cremophor RH40 micellar system. rsc.org

The fluorescence intensity was measured at an emission wavelength of 343 nm after excitation at 244 nm. rsc.org This method demonstrated a linear relationship between fluorescence intensity and concentration over a range of 25–800 ng/mL, with a lower detection limit of 13.34 ng/mL. rsc.org The technique was successfully applied to determine cabozantinib in laboratory-prepared dosage forms and spiked human plasma, showing good recovery rates. rsc.org

Cell-Based Assays for Biological Activity Quantification

To investigate the biological effects of cabozantinib at the cellular level, various in vitro assays are employed to quantify its impact on cell viability, proliferation, and apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the anti-proliferative effects of cabozantinib on cancer cells. iiarjournals.orgfrontiersin.org This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Studies have used the MTT assay to demonstrate the concentration-dependent inhibitory effect of cabozantinib on various cancer cell lines. researchgate.netnih.gov For example, in a study on ovarian clear cell carcinoma, the MTT assay determined the IC₅₀ (the concentration of a drug that gives half-maximal response) of cabozantinib to be 1.0 μM for RMG-I cells. iiarjournals.org In prostate cancer cell lines, cabozantinib induced a significant decrease in proliferation in DU-145 and PC-3 cells at concentrations of 2.5 µg/ml and 5 µg/ml after 24 and 48 hours of treatment. frontiersin.org Another study showed that cabozantinib significantly reduced the proliferation of renal cell carcinoma cell lines Caki-1 and 786-O in a dose-dependent manner. nih.gov

Cell LineCancer TypeKey FindingReference
RMG-IOvarian Clear Cell CarcinomaIC₅₀ of 1.0 μM iiarjournals.org
DU-145Prostate CancerSignificant proliferation decrease at 2.5 and 5 µg/ml frontiersin.org
PC-3Prostate CancerSignificant proliferation decrease at 2.5 and 5 µg/ml (at 48h) frontiersin.org
Caki-1Renal Cell CarcinomaSignificant dose-dependent reduction in viability nih.gov
786-ORenal Cell CarcinomaSignificant dose-dependent reduction in viability nih.gov

Flow cytometry, also known as fluorescence-activated cell sorting (FACS), is a powerful technique to detect and quantify apoptosis (programmed cell death) induced by cabozantinib. researchgate.net A common method involves staining cells with Annexin (B1180172) V and a viability dye like propidium (B1200493) iodide (PI). researchgate.net Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. researchgate.net

This dual-staining approach allows for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V- and PI-positive). researchgate.net In a study on A549 non-small cell lung cancer cells, FACS analysis showed that treatment with cabozantinib, alone or in combination with erlotinib, significantly increased the percentage of cells undergoing both early and late apoptosis compared to untreated controls. researchgate.net This quantitative analysis is crucial for elucidating the mechanisms through which cabozantinib exerts its anti-tumor effects.

Gene Expression Analysis (e.g., RT-PCR)

Gene expression analysis is crucial for understanding how cabozantinib modulates cellular transcription programs. Quantitative real-time polymerase chain reaction (RT-qPCR) is a frequently used method to measure changes in the mRNA levels of specific genes following treatment with the compound.

In a study involving Kasumi-1 acute myeloid leukemia (AML) cells, RT-qPCR was utilized to assess the expression of genes related to apoptosis and cell differentiation. nih.gov Following a 24-hour treatment with cabozantinib, researchers observed significant changes in the mRNA expression of key regulatory genes. nih.gov For instance, the expression of BBC3 (also known as PUMA), a pro-apoptotic gene, was upregulated, while the expression of survivin, an anti-apoptotic gene, was downregulated. nih.gov Furthermore, the study analyzed the expression of genes suppressed by the AML1-ETO fusion protein, which are involved in cell differentiation. nih.govresearchgate.net Treatment with cabozantinib led to an increase in the mRNA levels of these differentiation-related genes, suggesting the compound can influence the maturation of leukemia cells. nih.govresearchgate.net

Broader gene expression profiling has also been conducted using techniques like gene array analysis. In one study, osteoblasts were treated with cabozantinib to investigate its effects on bone cell gene expression. researchgate.net The analysis identified 20 upregulated and 14 downregulated genes associated with the "differentiation of osteoblastic-lineage cells," indicating that cabozantinib treatment may promote osteoblast differentiation. researchgate.net Among the upregulated genes noted were PTPRV, SOX11, TGFB1, and BMPR2. researchgate.net More advanced techniques like single-nucleus RNA sequencing (snRNA-seq) have also been used to dissect the effects of cabozantinib in combination with other drugs, identifying tumor subpopulations with heightened sensitivity based on their gene expression signatures. nih.gov

Gene TargetCell Line/ModelMethodObserved Effect of CabozantinibReference
BBC3 (PUMA)Kasumi-1 (AML)RT-qPCRUpregulation of mRNA expression nih.gov
SurvivinKasumi-1 (AML)RT-qPCRDownregulation of mRNA expression nih.gov
AML1-ETO-suppressed genesKasumi-1 (AML)RT-qPCRUpregulation of mRNA expression nih.govresearchgate.net
Osteoblast differentiation genes (e.g., PTPRV, SOX11)D24 OsteoblastsGene ArrayUpregulation of mRNA expression researchgate.net

Protein-Level Analysis Techniques

Analyzing changes at the protein level is fundamental to confirming the downstream effects of kinase inhibition by cabozantinib. Techniques such as Western blotting and immunohistochemistry are standard for detecting alterations in protein expression, phosphorylation status, and subcellular localization.

Western blotting is a key technique used to measure the levels of specific proteins and their phosphorylated (activated) forms in cell and tissue lysates. Research on cabozantinib extensively uses this method to demonstrate its inhibitory effect on target kinases and their downstream signaling pathways.

Studies have shown that cabozantinib treatment effectively reduces the phosphorylation of its primary targets, such as MET and VEGFR2, as well as downstream signaling molecules. aacrjournals.org In Kasumi-1 cells, Western blot analysis revealed that cabozantinib inhibited the phosphorylation of KIT and its downstream effectors, including STAT3, AKT, mTOR, and ERK1/2. nih.gov Similar results were observed in vivo, where tumor tissues from xenograft models treated with cabozantinib showed decreased levels of p-KIT, p-STAT3, p-AKT, p-mTOR, and p-ERK1/2. nih.gov In human renal cancer cells, as little as 10 nM of cabozantinib was sufficient to inhibit HGF-induced phosphorylation of MET, AKT, ERK, and mTOR. targetmol.com

Beyond phosphorylation, Western blotting is used to assess markers of apoptosis. In AML cells, cabozantinib treatment led to increased PARP cleavage and caspase-3 activation, both hallmarks of programmed cell death. nih.gov The technique has also been employed to monitor changes in the levels of various apoptosis-related proteins, including BAX, BAK, PUMA, Survivin, MCL-1, and BCL-2. nih.gov Furthermore, Western blotting can reveal changes in protein localization. For example, treatment of Kasumi-1 cells with cabozantinib resulted in a dose-dependent increase in the nuclear fraction of the transcription factor FOXO3a, indicating its translocation from the cytoplasm. nih.gov

Protein TargetModel SystemObserved Effect of CabozantinibReference
p-MET, p-VEGFR2Prostate Cancer PDXInhibition of phosphorylation aacrjournals.org
p-KIT, p-STAT3, p-AKT, p-mTOR, p-ERK1/2Kasumi-1 cells & in vivo tumorsDecreased phosphorylation nih.gov
PARP Cleavage & Caspase-3 ActivationKasumi-1 cellsIncreased levels nih.gov
FOXO3a (Nuclear Fraction)Kasumi-1 cellsIncreased levels nih.gov
p-Erk1/2, Cyclin D1, p27Cancer cell linesReduced p-Erk1/2, reduced Cyclin D1, increased p27 medchemexpress.com

Immunohistochemistry (IHC) allows for the visualization of protein expression and localization within the context of tissue architecture. This technique is invaluable for assessing the in vivo effects of cabozantinib on tumors and their microenvironment.

IHC studies on xenograft tumor models have consistently demonstrated cabozantinib's ability to inhibit its targets in a physiological setting. In models of medullary thyroid cancer, IHC analysis of tumors revealed that cabozantinib treatment reduced the levels of phosphorylated MET and RET. nih.gov Similarly, in a prostate cancer model, IHC staining for activated p-MET showed that it was almost completely inhibited within two days of cabozantinib treatment. nih.gov In an ovarian clear cell carcinoma model, IHC confirmed that while total MET expression was unchanged, the level of phosphorylated MET was suppressed in tumors from mice treated with cabozantinib. iiarjournals.org

Beyond target phosphorylation, IHC is used to evaluate the broader anti-tumor effects of cabozantinib. In hepatocellular carcinoma (HCC) xenografts, IHC analysis showed that cabozantinib treatment significantly decreased microvessel density (MVD), a measure of angiogenesis. aacrjournals.orgaacrjournals.org In the same models, staining for the proliferation marker Ki-67 revealed a significant reduction in the percentage of proliferating tumor cells. aacrjournals.orgaacrjournals.org These IHC findings provide visual confirmation of the compound's anti-angiogenic and anti-proliferative activities within the tumor tissue. nih.govaacrjournals.orgaacrjournals.org

Structure Activity Relationship Sar and Computational Studies of Cabozantinib Analogues

Rational Design of Cabozantinib (B823) Derivatives

The rational design of cabozantinib derivatives leverages the known structure of the parent molecule and its binding mode within the active sites of its target kinases. One approach has focused on modifying the quinoline (B57606) 6-position of the cabozantinib scaffold to introduce substituents capable of forming additional polar interactions with the c-Met active site. nih.gov This strategy led to the synthesis of new molecules with a wide range of tolerated substituents at this position. nih.gov

Another rational design strategy has been to address the issue of multidrug resistance (MDR) in cancer cells, often caused by the overexpression of P-glycoprotein (P-gp). researchgate.net Cabozantinib itself has been shown to inhibit P-gp efflux activity. researchgate.net Computational studies have been employed to design novel analogues with the specific aim of enhancing this P-gp inhibitory activity, thereby potentially reversing MDR. researchgate.netnih.gov This involves a structure-based drug design approach, which is a powerful tool in accelerating the drug discovery process. nih.govfrontiersin.org

Furthermore, modifications to the terminal benzene (B151609) ring of cabozantinib have been explored. Specifically, ortho-fluorinations were investigated; however, these modifications were found to cause a significant reduction in c-Met binding affinity. nih.gov This highlights the sensitivity of the molecule's activity to substitutions at this position.

Molecular Docking and Ligand-Based Modeling

Molecular docking studies have been crucial in predicting the binding affinities and interaction modes of newly designed cabozantinib analogues with their target proteins. For instance, in the pursuit of P-gp inhibitors, molecular docking studies were conducted on a series of cabozantinib analogues against the P-gp protein (PDB ID: 3G5U). researchgate.netnih.gov These studies utilized tools such as AutoDock Vina to calculate the binding energies of the designed compounds. researchgate.netnih.gov

Several analogues, including CBZ01, CBZ06, CBZ11, CBZ13, CBZ25, CBZ34, and CBZ38, demonstrated promising docking scores, ranging from -6.4 to -8.0 kcal/mol. researchgate.netnih.gov Molecular dynamics (MD) simulations were also performed on selected analogues, such as CBZ01, CBZ13, and CBZ38, to confirm the stability of the ligand-protein complexes over time. researchgate.netnih.gov The results indicated that these complexes remained stable throughout the 100 ns simulation, suggesting that these ligands could be promising candidates for development as anticancer agents. nih.gov

In a different study, a ligand-based docking approach was used to understand the conformational requirements for binding to c-Met kinase. nih.gov This was particularly insightful when comparing two novel bioisosteres where the central benzene ring of cabozantinib was replaced. The modeling suggested that the more active compound adopted a preferred conformation for c-Met binding, which was not the case for the inactive analogue. nih.gov

The following table summarizes the docking scores of selected cabozantinib analogues against P-glycoprotein.

CompoundDocking Score (kcal/mol)
CBZ01-8.0 to -6.4
CBZ06-8.0 to -6.4
CBZ11-8.0 to -6.4
CBZ13-8.0 to -6.4
CBZ25-8.0 to -6.4
CBZ34-8.0 to -6.4
CBZ38-8.0 to -6.4

Data from computational studies on P-glycoprotein inhibitors. researchgate.netnih.gov

Bioisosteric Replacement Studies and Their Mechanistic Implications

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound for the rational development of new drugs. nih.govfrontiersin.org This approach has been applied to the cabozantinib structure to improve its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile and reduce undesirable toxic effects. nih.govfrontiersin.org

In one study, bioisosteric replacements were targeted at various groups within the cabozantinib framework, including the phenyl, amide cyclopropyl (B3062369), and cyclopropyl moieties, leading to the generation of 592 analogues. nih.govfrontiersin.org This computational approach, combined with molecular docking and other in silico methods, identified promising ligands, such as CBZ01 and CBZ13, as potential anticancer agents. nih.gov

A notable example of bioisosteric replacement involved substituting the central benzene ring of cabozantinib with either a trimethylpyridine or an unsubstituted pyridine (B92270) ring. nih.govnih.gov This led to the synthesis of two novel bioisosteres, compound 3 (trimethylpyridine) and compound 4 (pyridine). nih.govnih.gov The biological evaluation of these compounds revealed a dramatic difference in their c-Met kinase inhibitory activity. At a concentration of 1 µM, compound 3 showed only 4% inhibition, whereas compound 4 exhibited a potent 94% inhibition of c-Met. nih.gov

The half-maximal inhibitory concentration (IC₅₀) values further underscored this difference, with compound 4 having an IC₅₀ of 4.9 nM, which is comparable to that of cabozantinib (5.4 nM). nih.govnih.gov This suggests that the unsubstituted pyridine ring is a viable bioisostere for the central benzene ring, maintaining potent c-Met inhibition. nih.gov In contrast, the addition of methyl groups to the pyridine ring in compound 3 was detrimental to its activity. nih.gov

The following table presents the c-Met kinase inhibitory activity of cabozantinib and its pyridine bioisosteres.

CompoundCentral Ringc-Met Inhibition at 1 µM (%)IC₅₀ (nM)
CabozantinibBenzeneNot specified5.4
Compound 3Trimethylpyridine4Not determined
Compound 4Pyridine944.9

Data from a study on pyridine bioisosteres of cabozantinib. nih.govnih.gov

Advanced Research Models and Methodologies for Cabozantinib Studies

Application of Organoid Models in Preclinical Research

Organoid models, three-dimensional cell cultures derived from patient tumors, have emerged as a powerful tool in preclinical cancer research. These models closely recapitulate the histological and molecular characteristics of the original tumor, offering a more accurate platform for drug testing compared to traditional two-dimensional cell cultures. nih.gov

In the context of cabozantinib (B823) studies, patient-derived tumor organoids (TOs) have been instrumental in evaluating treatment responses. For instance, research on renal cell carcinoma (RCC) has utilized TOs to assess the differential responses to various tyrosine kinase inhibitors (TKIs), including cabozantinib. nih.gov These studies have demonstrated that RCC TOs can effectively model individual patient drug sensitivity, highlighting their potential for personalized medicine. nih.gov

Furthermore, organoid models have been employed to investigate the tumor microenvironment's role in treatment response. In studies of pancreatic ductal adenocarcinoma, organoids derived from cabozantinib-treated mouse tumors exhibited a notable decrease in the stromal cell compartment, which correlated with an increase in CD8+ T cells. mdpi.com This suggests that cabozantinib's efficacy may be linked to its ability to modulate the tumor stroma and enhance anti-tumor immunity. mdpi.com

Transcriptomic analysis of cabozantinib-exposed RCC organoids has also provided insights into potential resistance mechanisms. These studies have identified specific gene expression changes associated with cabozantinib exposure, which may predict clinical outcomes. jkcvhl.comnih.govresearchgate.net For example, the upregulation of LRRC75A in clear cell RCC organoids was linked to cabozantinib exposure and may contribute to compensatory angiogenesis, a potential mechanism of resistance. jkcvhl.comnih.govresearchgate.net

The table below summarizes findings from a study using patient-derived RCC tumor organoids to determine the 50% growth inhibition (GI50) for various TKIs, demonstrating the differential sensitivity that can be assessed with this model.

Organoid IDSunitinib (B231) GI₅₀ (µM)Axitinib GI₅₀ (µM)Pazopanib GI₅₀ (µM)Sorafenib GI₅₀ (µM)Cabozantinib GI₅₀ (µM)
OR009>10>10>10>105.8
OR0117.26.1>108.94.7
OR013>10>10>10>107.3
OR0248.57.9>109.26.4

Data adapted from a study on patient-derived tumor organoids for renal cell carcinoma. nih.gov

Development of Nanoparticle-Based Delivery Systems for Research Applications

Nanoparticle-based drug delivery systems are being extensively investigated to enhance the therapeutic efficacy of anticancer agents like cabozantinib. mdpi.commdpi.com These systems can improve drug solubility, prolong circulation time, and enable targeted delivery to tumor tissues, potentially reducing off-target toxicity. nih.gov

Polymeric Nanoparticles (e.g., PLGA-PSar-NPs)

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for use in drug delivery systems. waocp.org PLGA-based nanoparticles have been a focus for delivering poorly water-soluble drugs such as cabozantinib. nih.govresearchgate.net

One innovative approach involves the use of PLGA and polysarcosine (PSar) to form cabozantinib-loaded nanoparticles (CNB-PLGA-PSar-NPs). nih.gov This formulation aims to improve the local therapeutic effects for conditions like hepatocellular carcinoma. nih.gov Studies have shown that these nanoparticles can be successfully synthesized with desirable physicochemical properties. nih.govresearchgate.net The encapsulation of cabozantinib within these polymeric nanoparticles has been observed to increase the core diameter of the nanoparticles compared to blank ones. nih.gov

Research has demonstrated that cabozantinib-loaded PLGA nanoparticles (CZ-PLGA-NPs) exhibit dose-dependent toxicity against cancer cells by inducing cell cycle arrest and apoptosis. researchgate.net In preclinical models of renal cell carcinoma, intravenous administration of CZ-PLGA-NPs significantly reduced lung metastatic burden and prolonged survival. nih.govresearchgate.net The enhanced permeability and retention (EPR) effect allows for the passive targeting of these nanoparticles to tumor tissues. nih.gov

The table below details the physicochemical properties of one formulation of cabozantinib-loaded polymeric nanoparticles.

PropertyValue
Size Distribution (nm)178.9 ± 2.3 to 212.8 ± 0.7
Zeta Potential (mV)12.6 ± 0.8
Entrapment Efficiency (%)71.2 ± 0.7
In Vitro Drug Release (%)85 ± 22.5

Data from a study on cabozantinib-loaded PLGA-PSar nanoparticles. researchgate.net

Strategies for Investigating Acquired Resistance in Preclinical Settings

Acquired resistance to targeted therapies is a significant clinical challenge. researchgate.net Preclinical models are crucial for understanding the molecular mechanisms of resistance and developing strategies to overcome it.

Resistance Mechanisms to VEGFR-TKIs

Vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) are a cornerstone of treatment for several cancers, but resistance often develops. nih.govbohrium.com While a primary mechanism of action for VEGFR-TKIs is the inhibition of angiogenesis, tumors can develop resistance by activating alternative angiogenesis pathways. nih.govbohrium.com

In non-small cell lung cancer (NSCLC), for example, overexpression of VEGFR-2 has been identified as a key factor in resistance to EGFR-TKIs. nih.govconsensus.app Combining an EGFR inhibitor with a VEGFR-2 inhibitor has shown promise in overcoming this resistance. nih.govconsensus.app

Mechanisms of resistance to MET TKIs, a target of cabozantinib, include on-target secondary mutations in the MET kinase domain and off-target activation of bypass signaling pathways, such as through KRAS mutations or amplification of EGFR, HER3, and BRAF. aacrjournals.org Understanding these mechanisms can inform the development of sequential or combination therapies. aacrjournals.org

Overcoming Sunitinib Resistance

Sunitinib is a multi-targeted TKI commonly used in the treatment of renal cell carcinoma. However, acquired resistance is a frequent occurrence. researchgate.net Preclinical studies have shown that sunitinib-resistant cells can remain sensitive to other TKIs, such as cabozantinib. researchgate.net

Cabozantinib's broader target profile, which includes MET and AXL in addition to VEGFRs, may allow it to overcome resistance mechanisms that emerge during sunitinib therapy. nih.gov The CABOSUN trial, a randomized phase II study, demonstrated that cabozantinib improved progression-free survival and objective response rates compared to sunitinib in previously untreated patients with intermediate- or poor-risk metastatic RCC. nih.gov This suggests that targeting MET and AXL from the outset may delay or overcome resistance. nih.gov Further research is focused on identifying biomarkers that can predict which patients are most likely to benefit from this treatment sequence.

Experimental Design and Formulation Considerations in Cabozantinib Research

Preparation of Cabozantinib (B823) for In Vitro Assays

For cellular and biochemical assays, cabozantinib is typically prepared in a concentrated stock solution that can be easily diluted to the desired final concentration in the experimental medium. nih.gov

Use of Dimethyl Sulfoxide (B87167) (DMSO) as a Solvent

Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare stock solutions of cabozantinib for in vitro research. nih.govucsf.edumdpi.com Its ability to dissolve a wide range of organic compounds, including poorly soluble molecules like cabozantinib, makes it an invaluable tool in the laboratory. nih.govnih.gov

In typical laboratory practice, a high-concentration stock solution of cabozantinib, for example, 10 mmol/L, is prepared in pure DMSO. nih.gov This stock solution can then be aliquoted and stored at low temperatures, such as -80°C, for long-term use. ucsf.edu When needed for an experiment, an aliquot is thawed and diluted into the appropriate cell culture medium to achieve the desired final concentration. ucsf.edumdpi.com It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low, typically less than 0.1%, to avoid solvent-induced cellular toxicity or off-target effects.

ParameterValueReference
Solvent Dimethyl Sulfoxide (DMSO) nih.govucsf.edu
Typical Stock Concentration 10 mmol/L nih.gov
Storage Temperature -80°C ucsf.edu

Formulation for In Vivo Preclinical Studies

For studies involving animal models, the formulation of cabozantinib must be carefully considered to ensure adequate bioavailability and consistent exposure. Due to its poor water solubility, simple aqueous solutions are not feasible for oral administration. tandfonline.com

One common approach for preclinical oral dosing involves creating a suspension of cabozantinib in a suitable vehicle. selleckchem.com An example of such a vehicle is a solution of 15% polyvinylpyrrolidone (B124986) (PVP) in water. ucsf.edu In this method, cabozantinib is diluted into the PVP/water solution to a final concentration suitable for dosing, such as 12 mg/mL. ucsf.edu This formulation is typically prepared fresh daily or can be stored for a short period under controlled conditions, such as at 4°C in the dark. nih.govucsf.edu Another vehicle used in preclinical studies is a solution of carboxymethylcellulose sodium (CMC-Na). selleckchem.com

Vehicle ComponentExample ConcentrationReference
Polyvinylpyrrolidone (PVP)15% in water ucsf.edu
Carboxymethylcellulose sodium (CMC-Na)Not specified selleckchem.com

Solubility Enhancement Strategies in Research Settings

The inherent low aqueous solubility of cabozantinib presents a significant challenge in research, impacting both its in vitro and in vivo applications. nih.govtandfonline.com To overcome this, various solubility enhancement strategies are employed in research settings.

Cosolvent Systems (e.g., Dimethyl Sulfoxide-Water Mixtures)

The use of cosolvent systems is a well-established technique to increase the solubility of poorly soluble compounds. nih.gov For cabozantinib, mixtures of dimethyl sulfoxide and water have been shown to be effective. nih.govnih.gov

Research has demonstrated that the mole fraction solubility of cabozantinib malate (B86768) increases with a higher mass percentage of DMSO in a DMSO-water mixture. nih.govnih.gov Studies have shown that in pure water at 298.2 K, the mole fraction solubility of cabozantinib malate is extremely low (2.24 × 10⁻⁷), whereas in pure DMSO at 318.2 K, it is significantly higher (4.38 × 10⁻²). nih.govnih.gov This dramatic increase highlights the potent solubilizing effect of DMSO. The dissolution of cabozantinib in these mixtures is an endothermic and entropy-driven process. nih.govnih.gov These findings underscore the utility of DMSO as a cosolvent in pre-formulation studies and for the development of liquid dosage forms of cabozantinib for research purposes. nih.gov

Solvent SystemMole Fraction Solubility of Cabozantinib MalateTemperature (K)Reference
Pure Water2.24 × 10⁻⁷298.2 nih.govnih.gov
Pure DMSO4.38 × 10⁻²318.2 nih.govnih.gov

Q & A

Basic Research Questions

What are the primary molecular targets of cabozantinib, and how are they experimentally validated in preclinical models?

Cabozantinib inhibits vascular endothelial growth factor receptor 2 (VEGFR2), mesenchymal-epithelial transition factor (MET), and AXL receptor tyrosine kinase . Experimental validation involves:

  • In vitro assays : Kinase inhibition profiling using recombinant enzymes and cell lines (e.g., phosphorylation assays to quantify target inhibition).
  • In vivo models : Xenograft studies in mice with tumors dependent on MET/VEGFR2 signaling (e.g., hepatocellular carcinoma models). Dose-response relationships and tumor regression metrics are critical .

How is cabozantinib’s pharmacokinetic (PK) profile characterized in heterogeneous cancer populations?

A population PK model integrating data from 1,534 subjects across nine clinical trials (phases I–III) revealed:

  • Two-compartment model : First-order elimination and dual absorption (first-order + zero-order) .
  • Key covariates : Body weight, albumin levels, and cancer type (e.g., renal cell carcinoma vs. glioblastoma) influence clearance rates. Validation requires non-linear mixed-effects modeling (e.g., NONMEM) .

What methodologies ensure reproducibility in cabozantinib’s preclinical toxicity studies?

  • Dose escalation protocols : Start with 20–40 mg/kg in rodents, monitoring weight loss, organ toxicity (liver/kidney histopathology), and hematological parameters.
  • PK/PD correlation : Link plasma concentration-time profiles to adverse events (e.g., hypertension, palmar-plantar erythrodysesthesia) observed in clinical trials .

Advanced Research Questions

How should researchers resolve contradictions between progression-free survival (PFS) and overall survival (OS) data in cabozantinib trials?

The FDA initially approved cabozantinib for hepatocellular carcinoma (HCC) based on PFS (7.2 months improvement over placebo) , but OS benefits may vary due to:

  • Post-progression therapies : Cross-over designs (e.g., placebo arm switching to cabozantinib) confound OS analysis .
  • Subgroup stratification : Analyze patients by prior treatment lines (e.g., post-sorafenib HCC vs. treatment-naïve populations) .

What experimental designs optimize cabozantinib combination therapies with immune checkpoint inhibitors (ICIs)?

The CONTACT-01 trial (NCT04471428) exemplifies challenges:

  • Primary endpoint : OS was non-significant (HR 0.88, P=0.3668) for cabozantinib + atezolizumab vs. docetaxel in NSCLC .
  • Methodological adjustments :
    • Endpoint selection : Prioritize PFS in trials permitting cross-over to avoid dilution of OS effects .
    • Biomarker integration : Assess PD-L1 status or tumor mutational burden to identify responsive subgroups .

How do real-world tolerability data compare with clinical trial outcomes for cabozantinib?

  • Real-world analysis : In 96 Italian patients with metastatic renal cell carcinoma (mRCC), adverse event rates (e.g., hypertension, fatigue) aligned with phase III trial data, but dose reductions were more frequent (45% vs. 62% in trials) .
  • Validation strategies : Use propensity score matching to control for confounders (e.g., comorbidities, prior therapies) .

What statistical approaches address heterogeneity in cabozantinib’s pharmacodynamic responses?

  • Mixed-effects modeling : Quantify inter-individual variability in exposure-response relationships (e.g., MET inhibition vs. tumor shrinkage) .
  • Bayesian adaptive designs : Dynamically adjust dosing based on real-time PK data in early-phase trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.